molecular formula C24H27NO4 B7790253 (2Z)-2-(2-ethoxybenzylidene)-7-[(2-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate

(2Z)-2-(2-ethoxybenzylidene)-7-[(2-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate

Cat. No.: B7790253
M. Wt: 393.5 g/mol
InChI Key: FNCSVANLNYWTRD-HMAPJEAMSA-N
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Description

The compound “(2Z)-2-(2-ethoxybenzylidene)-7-[(2-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate” is a complex organic molecule that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through various methods, such as the cyclization of appropriate precursors

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, benzofuran derivatives are often studied for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, compounds like this one are investigated for their potential to treat various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzylidene and piperidinium moieties may play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents. Examples include:

  • 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate
  • 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-ium-1-yl)methyl]-3-oxo-1-benzofuran-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-28-21-10-5-4-9-17(21)14-22-23(27)18-11-12-20(26)19(24(18)29-22)15-25-13-7-6-8-16(25)2/h4-5,9-12,14,16,26H,3,6-8,13,15H2,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCSVANLNYWTRD-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+]4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)[O-])C[NH+]4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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